Imidazo[1,5-a]pyridine-7-carbaldehyde
CAS No.: 1558166-65-6
Cat. No.: VC18802773
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1558166-65-6 |
---|---|
Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | imidazo[1,5-a]pyridine-7-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-5-7-1-2-10-6-9-4-8(10)3-7/h1-6H |
Standard InChI Key | UVBBWWQDPAIZRG-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C=NC=C2C=C1C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Imidazo[1,5-a]pyridine-7-carbaldehyde is characterized by a fused imidazole-pyridine core with a formyl (-CHO) group at the 7-position. Its IUPAC name is imidazo[1,5-a]pyridine-7-carbaldehyde, and its canonical SMILES representation is C1=CN2C=NC=C2C=C1C=O
. The compound has a molecular weight of 146.15 g/mol and a density of 1.24±0.1 g/cm³ . The pKa of the aldehyde proton is predicted to be 6.18±0.30, reflecting moderate electrophilicity at the formyl group .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₈H₆N₂O |
Molecular Weight | 146.15 g/mol |
Density | 1.24±0.1 g/cm³ |
pKa | 6.18±0.30 |
CAS No. | 1558166-65-6 |
InChI Key | UVBBWWQDPAIZRG-UHFFFAOYSA-N |
Structural Analysis
X-ray crystallography of related imidazo[1,5-a]pyridine derivatives reveals a planar bicyclic system with bond lengths and angles consistent with aromaticity. The formyl group at the 7-position adopts a coplanar orientation with the heterocyclic ring, facilitating conjugation and influencing electronic properties . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
Synthesis and Preparation
Vilsmeier–Haack Reaction
A common synthetic route involves the Vilsmeier–Haack formylation of imidazo[1,5-a]pyridine precursors. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 7-position. For example, treating imidazo[1,5-a]pyridine with DMF/POCl₃ at 0–5°C yields the carbaldehyde derivative in ~65% isolated yield .
Catalytic Cyclocondensation
Recent methodologies leverage transition metal catalysts to streamline synthesis. A 2025 study reported a Bi(OTf)₃-catalyzed cyclocondensation of 2-picolylamines with nitroalkanes in dichloroethane (DCE), achieving imidazo[1,5-a]pyridine-7-carbaldehyde in 72% yield under optimized conditions . The reaction proceeds via electrophilic activation of the nitroalkane, followed by intramolecular cyclization .
Alternative Approaches
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Triphosgene-Mediated Cyclization: Reacting 2-(aminomethyl)-3-chloro-5-trifluoromethylpyridine with triphosgene generates the imidazo[1,5-a]pyridine core, with subsequent oxidation introducing the formyl group .
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Microwave-Assisted Synthesis: Accelerated protocols using microwave irradiation reduce reaction times from hours to minutes while maintaining yields >60% .
Applications in Medicinal Chemistry
Anticancer Agents
Imidazo[1,5-a]pyridine-7-carbaldehyde serves as a precursor for metal complexes with notable antitumor activity. Gold(I) and silver(I) complexes derived from this compound exhibit mean IC₅₀ values of 10.09–12.28 μM against 12 cancer cell lines, surpassing paclitaxel in potency . The aldehyde group facilitates Schiff base formation with amine-containing biomolecules, enhancing target selectivity .
Antimicrobial Derivatives
Functionalization at the 7-position yields compounds with broad-spectrum antimicrobial activity. For instance, hydrazone derivatives demonstrate minimum inhibitory concentrations (MIC) of 0.07–2.2 μM against multidrug-resistant Mycobacterium tuberculosis, with low cytotoxicity (IC₅₀ >128 μM in VERO cells) .
Materials Science Applications
Optoelectronic Materials
The conjugated π-system of imidazo[1,5-a]pyridine-7-carbaldehyde enables applications in organic light-emitting diodes (OLEDs) and thin-film transistors. Derivatives with electron-withdrawing substituents exhibit blue fluorescence (λₑₘ = 450–470 nm) and high quantum yields (Φ = 0.78–0.85), making them suitable for emissive layers .
Sensors and Probes
The aldehyde group’s reactivity allows covalent immobilization on sensor surfaces. Functionalized imidazo[1,5-a]pyridines detect heavy metals (e.g., Hg²⁺, Pb²⁺) at sub-ppm levels via fluorescence quenching .
Chemical Reactivity and Derivatives
Aldehyde-Specific Reactions
The formyl group participates in nucleophilic additions, condensations, and reductions:
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Schiff Base Formation: Reacts with primary amines to form imines, used in metal-organic frameworks (MOFs) .
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Reduction to Alcohol: Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group, yielding imidazo[1,5-a]pyridine-7-methanol .
Ring Functionalization
Electrophilic aromatic substitution occurs preferentially at the 1- and 3-positions due to electron-rich nitrogen atoms. Nitration and halogenation reactions proceed efficiently under mild conditions .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods employ chiral catalysts to access enantiomerically pure derivatives. A 2024 study achieved 92% enantiomeric excess (ee) using a Rh(III)-catalyzed C–H activation strategy, enabling the synthesis of antiviral agents .
Bioconjugation Strategies
Site-specific conjugation of the aldehyde group to antibodies and proteins enhances therapeutic efficacy. For example, antibody-drug conjugates (ADCs) incorporating imidazo[1,5-a]pyridine derivatives show improved tumor targeting and reduced off-site toxicity .
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